2,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic compound characterized by its complex chemical structure. This compound is significant in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Initial Formation: The synthesis begins with the preparation of 2,4-difluorobenzamide.
Intermediate Steps: Several steps involve the construction of the pyrazolo[3,4-d]pyrimidine core, typically through cyclization reactions using precursors like piperidine and methylthio compounds.
Final Assembly: The final step includes attaching the side chains, ensuring correct stereochemistry and purity of the compound.
Industrial Production Methods: For large-scale production, flow chemistry techniques are often employed to ensure consistency and scalability. Catalytic processes are optimized to minimize waste and enhance yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation, particularly at the methylthio group, to form sulfoxides or sulfones.
Reduction: Hydrogenation can reduce certain double bonds within the pyrimidine ring.
Substitution: Fluorine atoms on the benzamide ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: KMnO4, H2O2
Reducing agents: H2, Pd/C
Substitution conditions: Nucleophiles like amines or thiols in polar solvents
Major Products:
Oxidized derivatives
Reduced ring structures
Substituted benzamides
Scientific Research Applications
Chemistry:
Used as a building block for creating more complex organic molecules in synthetic chemistry.
Biology:
Investigated for its role in modulating biological pathways, particularly those involving cell signaling.
Medicine:
Potential therapeutic agent for diseases where modulation of specific molecular targets is beneficial.
Studied for its activity against certain cancer cell lines.
Industry:
Used in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets within cells. It binds to enzymes or receptors, altering their activity and thus modulating cellular pathways. The pyrazolo[3,4-d]pyrimidine core is crucial for this interaction, fitting into the active sites of target proteins.
Comparison with Similar Compounds
2,4-difluoro-N-(4-(1H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl)benzamide: Shares a similar backbone but lacks the piperidin-1-yl group.
2,4-difluoro-N-(2-(4-methylthio-1H-pyrazolo[3,4-d]pyrimidin-1-yl)benzamide: Has a similar structure but with different substituents.
Uniqueness: 2,4-difluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide stands out due to the presence of both fluorine atoms and the methylthio group, which collectively enhance its binding affinity and specificity towards certain molecular targets, making it a more potent and selective compound in its category.
That should cover your request comprehensively. If there are any more details you'd like, feel free to ask.
Properties
IUPAC Name |
2,4-difluoro-N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N6OS/c1-30-20-25-17(27-8-3-2-4-9-27)15-12-24-28(18(15)26-20)10-7-23-19(29)14-6-5-13(21)11-16(14)22/h5-6,11-12H,2-4,7-10H2,1H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSZZNZOZXNBAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=C(C=C(C=C3)F)F)C(=N1)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.